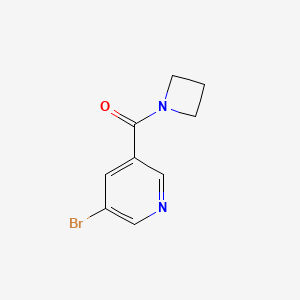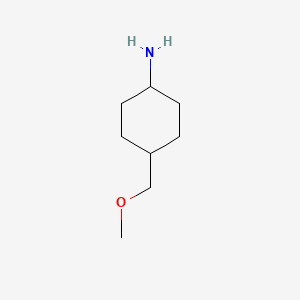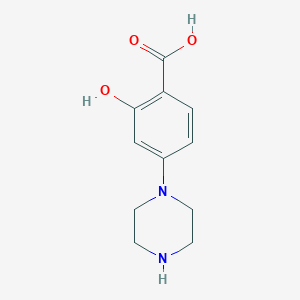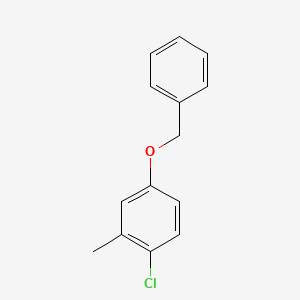
4,4-Dimethylpentanal
Descripción general
Descripción
4,4-Dimethylpentanal is an organic compound with the molecular formula C7H14O. It is an aldehyde, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a carbon chain. The structure of this compound includes a pentanal backbone with two methyl groups attached to the fourth carbon atom, making it a branched aldehyde .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4-Dimethylpentanal can be synthesized through various organic reactions. One common method involves the oxidation of 4,4-dimethylpentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid .
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydroformylation of 3,3-dimethyl-1-butene. This process involves the addition of a formyl group (CHO) to the double bond of the alkene in the presence of a catalyst, such as rhodium or cobalt complexes, under high pressure and temperature .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethylpentanal undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to 4,4-dimethylpentanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 4,4-dimethylpentanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: The carbonyl group in this compound is susceptible to nucleophilic addition reactions, forming various alcohols and derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophilic Addition: Grignard reagents (RMgX), hydride reagents (NaBH4, LiAlH4)
Major Products Formed
Oxidation: 4,4-Dimethylpentanoic acid
Reduction: 4,4-Dimethylpentanol
Nucleophilic Addition: Various alcohols and derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4-Dimethylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other aldehydes, alcohols, and acids.
Biology: It serves as a model compound in studies of aldehyde reactivity and metabolism.
Medicine: Research on aldehydes like this compound contributes to understanding the role of aldehydes in biological systems and their potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethylpentanal involves its reactivity as an aldehyde. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity is central to its role in various chemical reactions, including nucleophilic addition and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparación Con Compuestos Similares
Similar Compounds
Pentanal: A straight-chain aldehyde with the formula C5H10O.
3,3-Dimethylbutanal: A branched aldehyde with the formula C6H12O.
2,2-Dimethylpropanal: Another branched aldehyde with the formula C5H10O.
Uniqueness
4,4-Dimethylpentanal is unique due to its specific branching at the fourth carbon, which influences its reactivity and physical properties. This branching can affect the compound’s boiling point, solubility, and reactivity compared to its straight-chain and differently branched counterparts .
Propiedades
IUPAC Name |
4,4-dimethylpentanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(2,3)5-4-6-8/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWACSVTJIDBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453698 | |
| Record name | 4,4-dimethylpentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926-36-3 | |
| Record name | 4,4-dimethylpentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethylpentanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4,4-Dimethylpentanal relevant in the context of enzyme research?
A: this compound serves as a model product in studying the mechanism of coenzyme B12-dependent enzymes like diol dehydratase and ethanolamine ammonia lyase. These enzymes catalyze the conversion of diols and amino alcohols to aldehydes, respectively. Researchers designed a model system using alkylcobaloximes [], mimicking the enzyme's active site, to study this complex reaction pathway.
Q2: How is this compound formed in these model systems?
A: The model system utilizes a specifically designed precursor molecule, 4,5-dihydroxy-2,2-dimethylpentyl(pyridine)cobaloxime [, ]. Upon thermolysis or photolysis, this compound undergoes a series of reactions, including a 1,5-H shift and radical formation, ultimately yielding this compound as a product []. This process mimics the proposed mechanism of the B12-dependent enzymes.
Q3: Besides enzymatic models, are there other catalytic pathways leading to this compound formation?
A: Yes, this compound is also the primary product in the hydroformylation of 3,3-dimethylbut-1-ene catalyzed by rhodium-based catalysts [, ]. This reaction, involving the addition of carbon monoxide and hydrogen to an olefin, is widely used in industry for aldehyde synthesis. Research shows that the use of bimetallic catalysts, specifically rhodium and manganese carbonyls, significantly enhances the rate of this compound production through a binuclear elimination mechanism [].
Q4: How do researchers monitor the formation of this compound in these reactions?
A: Various analytical techniques are employed to monitor the formation and quantify this compound. In the context of hydroformylation reactions, high-pressure in situ infrared spectroscopy (FTIR) is a valuable tool []. This technique allows for real-time monitoring of the reaction mixture, enabling researchers to identify and quantify reactants, intermediates, and products, including this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(2-Butoxyethoxy)-5-methyl-1,3-thiazol-2-yl]benzoic acid](/img/structure/B3058826.png)



![Benzamide, 2,5-dichloro-N-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B3058831.png)





